Phenylethylzinc bromide
Description
Phenylethylzinc bromide (chemical formula: C₈H₉BrZn) is an organozinc reagent widely used in organic synthesis. It is a colorless liquid, highly sensitive to moisture and oxygen, and typically stored in anhydrous tetrahydrofuran (THF) solutions under inert atmospheres . Its instability at room temperature necessitates careful handling, including the use of protective equipment to avoid skin, eye, and respiratory irritation .
As a nucleophilic reagent, this compound participates in cross-coupling reactions, such as Negishi couplings, to form carbon-carbon bonds. Its utility as a substitute for Grignard reagents (e.g., ethyl magnesium bromide) stems from its lower basicity, which reduces side reactions in sensitive substrates .
Properties
Molecular Formula |
C8H9BrZn |
|---|---|
Molecular Weight |
250.4 g/mol |
IUPAC Name |
zinc;ethylbenzene;bromide |
InChI |
InChI=1S/C8H9.BrH.Zn/c1-2-8-6-4-3-5-7-8;;/h3-7H,1-2H2;1H;/q-1;;+2/p-1 |
InChI Key |
YHVLYRZWQLDARE-UHFFFAOYSA-M |
Canonical SMILES |
[CH2-]CC1=CC=CC=C1.[Zn+2].[Br-] |
Origin of Product |
United States |
Chemical Reactions Analysis
General Information
Phenethylzinc bromide, with the molecular formula
, is an organozinc compound widely recognized for its applications in organic synthesis . It is often available as a 0.5 M solution in tetrahydrofuran (THF) . Phenethylzinc bromide reacts with water and is sensitive to air, requiring storage under a dry, inert gas such as argon at temperatures between 2-8°C .
-
PHENETHYLZINC BROMIDE
-
2-Phenylethylzinc bromide
-
Phenethylzinc bromide solution
-
Phenethylzinc bromide, 0.50 M in THF
-
PHENETHYLZINC BROMIDE, 0.5M SOLUTION IN THF
-
Phenethylzinc bromide solution 0.5 in THF
-
Phenethylzinc bromide solution 0.5 M in THF
Chemical Reactions
Phenethylzinc bromide is a versatile reagent in various chemical reactions, especially in those involving carbon-carbon bond formation .
-
Negishi Cross-Coupling: Phenethylzinc bromide can be used in transition metal-catalyzed Negishi cross-coupling reactions. It reacts with organic halides or triflates to form aryl or heteroaryl derivatives .
-
Reactions with Phenylacetylene: Phenethylzinc bromide reacts with phenylacetylene in palladium-catalyzed cross-coupling reactions to produce (4-phenyl-1-butyn-1-yl)benzene .
-
Synthesis of Thienopyrimidine Derivatives: It is also used to synthesize benzyl-substituted thienopyrimidine derivatives .
-
Addition to Aldehydes: Organozinc compounds, including those similar to phenethylzinc bromide, can be used in the enantioselective addition to aldehydes . For example,
reacts with benzaldehyde (PhCHO) in the presence of a ligand to yield products such as Ph
H
O .Table 3. Enantioselective addition of
to benzaldehydeEntry Ligand Temp. (°C)
Reactivity of Organozinc Compounds
Organozinc compounds are valuable for carbon-carbon bond forming reactions. For instance, ethylzinc acetate bromide
can be used with benzaldehyde in the presence of additives .
Table 2. Reactivity of EtZnOAc.Mg(OAc)Br with benzaldehyde
| Entry | Additive | Temp (°C) | Time (h) | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| 1 | None | 0 | 4 | 29 | |
| 2 | (-)-(1) Chiral Morpholine | 0 | 8 | 18 | 0 |
| 3 | (-)-(4) Lithium-dialkoxide from TADDOL | 0 | 31 | 13 | |
| 4 | (-)-(5) Mg-dialkoxide | 0 | 28 | ||
| 5 | 1,4-Dioxane | ||||
| 6 | TMEDA |
Comparison with Similar Compounds
Comparison with Similar Organozinc Bromides
Structural and Functional Properties
The table below compares phenylethylzinc bromide with structurally related organozinc bromides:
*Calculated based on atomic masses (C: 12.01, H: 1.01, Br: 79.90, Zn: 65.38).
Key Observations:
- Reactivity : this compound exhibits intermediate reactivity compared to phenylzinc bromide (less reactive) and cyclopropylzinc bromide (more reactive due to ring strain). Its ethyl-benzene substituent balances steric bulk and electronic effects, making it versatile in forming branched alkyl-aryl products .
- Thermal Stability : Unlike pentabromobenzyl bromide derivatives (e.g., PBBB, MW >1000), which are thermally stable polymers , this compound decomposes readily at elevated temperatures, limiting its use in high-heat reactions .
Research Findings and Case Studies
- Efficiency in Cross-Couplings : this compound achieves >80% yield in Negishi couplings with aryl halides, outperforming phenylzinc bromide in aliphatic systems due to enhanced steric accessibility .
- Limitations: Unlike polymeric bromides (e.g., PBBB-derived flame retardants) , this compound cannot be used in bulk material synthesis due to its low molecular weight and instability.
Q & A
Basic Research Questions
Q. What are the critical experimental parameters for synthesizing phenylethylzinc bromide, and how do variations in reaction conditions affect yield?
- Methodological Answer : Synthesis typically involves transmetallation from phenylethylmagnesium bromide using ZnBr₂ under inert conditions. Key parameters include temperature control (0–25°C), solvent choice (THF or diethyl ether), and stoichiometric ratios. Excess ZnBr₂ can improve yield but may introduce impurities. Reaction progress is monitored via TLC or GC-MS, with quenching in aqueous NH₄Cl for workup. Physical properties (e.g., bp: ~220°C, density: ~1.3 g/cm³) should align with literature benchmarks .
Q. How can researchers characterize the purity and structure of this compound?
- Methodological Answer : Use a combination of NMR (¹H, ¹³C) to confirm alkyl-zinc bonding and absence of residual magnesium. Elemental analysis quantifies Zn and Br content. UV-Vis spectrophotometry (200–400 nm) detects π→π* transitions in the phenyl group. Cross-validate with FT-IR for Zn-Br stretching vibrations (~250 cm⁻¹) .
Q. What safety protocols are essential when handling this compound in the lab?
- Methodological Answer : Work under inert atmosphere (N₂/Ar) to prevent hydrolysis. Use flame-resistant gloves and eye protection. Store in amber vials at 2–8°C. Spills require neutralization with dry sand, followed by 10% NaHCO₃ rinse. Refer to SDS guidelines for organozinc compounds, emphasizing acute toxicity (H301) and corrosion risks .
Advanced Research Questions
Q. How does this compound perform as a precursor in perovskite solar cell interfaces compared to ammonium-based analogs?
- Methodological Answer : In Sn-based perovskites, this compound anchors to surface defects via Zn²⁺, reducing charge recombination. Compare with phenylethyl ammonium bromide (PEABr) using SS-PL (steady-state photoluminescence) and UPS (ultraviolet photoelectron spectroscopy) to quantify band alignment. Efficiency improvements >12% are achievable with optimized Zn:Sn ratios .
Q. What statistical approaches resolve contradictions in bromide ion quantification across analytical methods?
- Methodological Answer : Apply multivariate optimization (e.g., DOE) to capillary electrophoresis for resolving Br⁻/Cl⁻ peaks. Use ANOVA to compare results from ion chromatography, potentiometry, and UV-Vis. Account for matrix effects (e.g., chloride antistacking) by adjusting buffer co-ion mobility (e.g., borate vs. phosphate) .
Q. Can this compound enhance heat/mass transfer in absorption heat pump systems?
- Methodological Answer : Model its role as a corrosion inhibitor in LiBr-based systems using computational fluid dynamics (CFD). Experimental validation involves measuring thermal conductivity (λ) and vapor pressure (P) at 100–200°C. Compare with traditional additives (e.g., molybdate) via Arrhenius plots to assess activation energy reduction .
Data Analysis & Experimental Design
Q. How to design experiments optimizing this compound’s enantioselectivity in asymmetric catalysis?
- Methodological Answer : Employ chiral ligands (e.g., BINOL or salen) in titanium(IV) complexes. Use response surface methodology (RSM) to optimize ligand:Zn ratio, temperature, and solvent polarity. Analyze enantiomeric excess (ee) via chiral HPLC with polarimetric detection .
Q. What causes discrepancies in bromide concentration data between historical and modern studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
